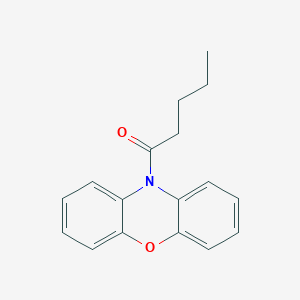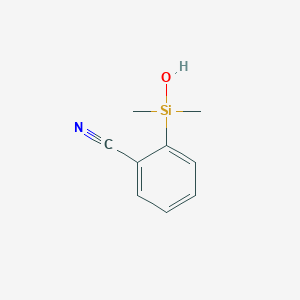
Dimethyl(2-cyanophenyl)silanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dimethyl(2-cyanophenyl)silanol is an organosilicon compound characterized by the presence of a silicon atom bonded to two methyl groups, a hydroxyl group, and a 2-cyanophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
Dimethyl(2-cyanophenyl)silanol can be synthesized through several methods. One common approach involves the hydrolysis of dimethyl(2-cyanophenyl)silyl chloride in the presence of water or a mild base. The reaction typically proceeds as follows: [ \text{(CH}_3\text{)}_2\text{Si(Cl)(C}_6\text{H}_4\text{CN)} + \text{H}_2\text{O} \rightarrow \text{(CH}_3\text{)}_2\text{Si(OH)(C}_6\text{H}_4\text{CN)} + \text{HCl} ]
Another method involves the oxidation of dimethyl(2-cyanophenyl)silane using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Industrial Production Methods
Industrial production of this compound often employs large-scale hydrolysis of dimethyl(2-cyanophenyl)silyl chloride, utilizing automated reactors to control reaction conditions and ensure high yield and purity. The process may also involve purification steps such as distillation or recrystallization to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions
Dimethyl(2-cyanophenyl)silanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form silanones.
Reduction: The cyano group can be reduced to an amine.
Substitution: The hydroxyl group can be substituted with other functional groups through reactions with halides or other electrophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, catalytic hydrogenation.
Substitution: Halides such as chlorides or bromides, in the presence of a base.
Major Products Formed
Oxidation: Silanones.
Reduction: Dimethyl(2-aminophenyl)silanol.
Substitution: Various substituted silanols depending on the electrophile used.
Scientific Research Applications
Dimethyl(2-cyanophenyl)silanol has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organosilicon compounds.
Biology: Investigated for its potential use in drug delivery systems due to its ability to form stable complexes with biomolecules.
Medicine: Explored for its potential as a therapeutic agent in the treatment of certain diseases.
Industry: Utilized in the production of silicone-based materials, adhesives, and coatings.
Mechanism of Action
The mechanism of action of dimethyl(2-cyanophenyl)silanol involves its ability to interact with various molecular targets through hydrogen bonding, coordination with metal ions, and covalent bonding with electrophiles. These interactions can modulate the activity of enzymes, receptors, and other biomolecules, leading to its observed effects in biological systems.
Comparison with Similar Compounds
Similar Compounds
Trimethylsilanol: Similar structure but with three methyl groups instead of a 2-cyanophenyl group.
Dimethyl(phenyl)silanol: Similar structure but with a phenyl group instead of a 2-cyanophenyl group.
Dimethyl(2-aminophenyl)silanol: Similar structure but with an amino group instead of a cyano group.
Uniqueness
Dimethyl(2-cyanophenyl)silanol is unique due to the presence of the cyano group, which imparts distinct electronic properties and reactivity compared to other silanols. This makes it a valuable compound for specific applications where these properties are advantageous.
Properties
CAS No. |
609353-72-2 |
|---|---|
Molecular Formula |
C9H11NOSi |
Molecular Weight |
177.27 g/mol |
IUPAC Name |
2-[hydroxy(dimethyl)silyl]benzonitrile |
InChI |
InChI=1S/C9H11NOSi/c1-12(2,11)9-6-4-3-5-8(9)7-10/h3-6,11H,1-2H3 |
InChI Key |
FLVGHLHPDYCMTD-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(C1=CC=CC=C1C#N)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Acetamide,N-(3-ethoxypropyl)-2-[[8-(isopropyl)-2H-1,2,4-triazino[5,6-B]indol-3-YL]thio]-](/img/structure/B12573421.png)
![7-Hydroxy-9-methyl-2-oxaspiro[3.5]nonan-6-yl prop-2-enoate](/img/structure/B12573422.png)
![2-[(1,5-Diazocan-1-yl)methyl]phenol](/img/structure/B12573429.png)
![Bis[(7-oxabicyclo[4.1.0]heptan-2-yl)methyl] hexanedioate](/img/structure/B12573435.png)
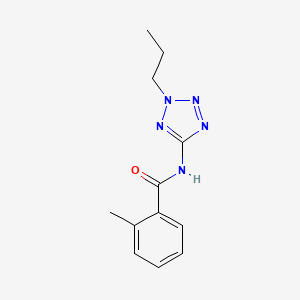
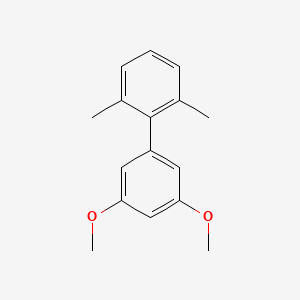
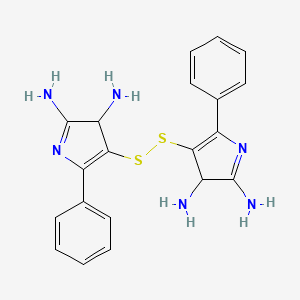
![1-(3-phenylphenyl)-3-[2-(2H-tetrazol-5-yl)phenyl]urea](/img/structure/B12573469.png)
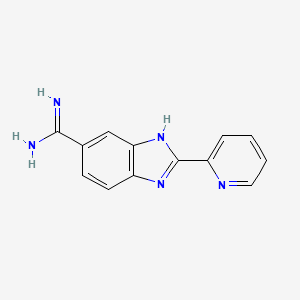
![4-[(R)-Butane-1-sulfinyl]but-1-ene](/img/structure/B12573484.png)
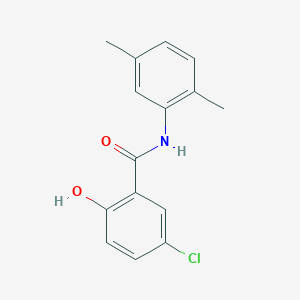
![1-Oxa-7-azaspiro[4.5]decane-7-carboxylic acid,3,6-diphenyl-,1,1-dimethylethyl ester,(3R,5R,6S)-](/img/structure/B12573493.png)

